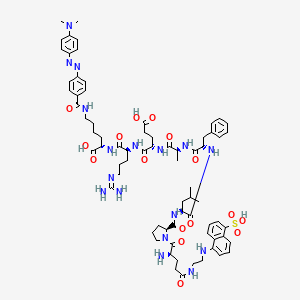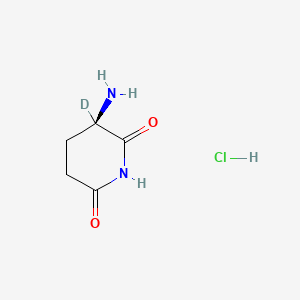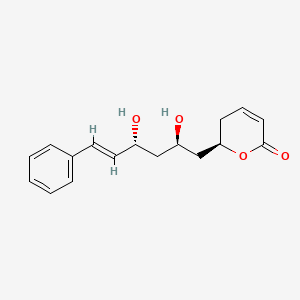
Cryptomoscatone D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptomoscatone D2 is a naturally occurring compound isolated from the plant Cryptocarya concinna, a member of the laurel family. This compound belongs to the class of α, β-unsaturated δ-lactones and is known for its significant biological activities, including its role as a G2 checkpoint inhibitor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The first stereoselective total synthesis of (Z)-Cryptomoscatone D2 was accomplished using propane-1,3-diol as the starting material . The key steps in the synthesis include:
Protection of Hydroxyl Groups: One of the hydroxyl groups of propane-1,3-diol is protected as the benzyl ether.
Oxidation and Allylation: The protected compound is oxidized to the corresponding aldehyde, followed by Maruoka asymmetric allylation.
Ring Closing Metathesis: The intermediate undergoes ring closing metathesis to form the desired lactone structure.
Hydrogenation: The final step involves the hydrogenation of the triple bond using Lindlar’s catalyst.
Industrial Production Methods: While the industrial production methods for Cryptomoscatone D2 are not extensively documented, the synthetic route described above provides a foundation for potential large-scale synthesis. Optimization of reaction conditions and scaling up the process would be necessary for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cryptomoscatone D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring and other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and IBX (2-Iodoxybenzoic acid).
Reduction: Hydrogenation using Lindlar’s catalyst is a key step in the synthesis.
Substitution: Reagents such as n-BuLi (n-Butyllithium) and phenyl acetylene are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups and enhanced biological activities .
Applications De Recherche Scientifique
Cryptomoscatone D2 has several scientific research applications, including:
Cancer Therapy: As a potent G2 checkpoint inhibitor, this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents.
Biological Studies: The compound is used in studies related to cell cycle regulation and DNA damage response.
Pharmacological Research: this compound is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Mécanisme D'action
Cryptomoscatone D2 exerts its effects by inhibiting the G2 checkpoint in the cell cycle. This inhibition forces cells arrested in the G2 phase due to DNA damage to enter mitosis, thereby enhancing the cytotoxic effects of radiation and chemotherapeutic agents . The compound also inhibits nuclear export, which is an alternative mechanism for abrogating the G2 checkpoint .
Comparaison Avec Des Composés Similaires
- Cryptomoscatone D1
- Cryptomoscatone E1
- Cryptofolione (Cryptomoscatone E2)
- Cryptomoscatone E3
- Cryptomoscatone F1
Comparison: Cryptomoscatone D2 is unique due to its specific configuration and potent biological activity as a G2 checkpoint inhibitor.
Propriétés
Formule moléculaire |
C17H20O4 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
(2R)-2-[(E,2R,4R)-2,4-dihydroxy-6-phenylhex-5-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2/b10-9+/t14-,15+,16+/m0/s1 |
Clé InChI |
GOQOIZFMLWZVMB-GLBZDCTLSA-N |
SMILES isomérique |
C1C=CC(=O)O[C@H]1C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O |
SMILES canonique |
C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


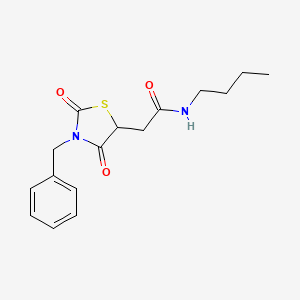
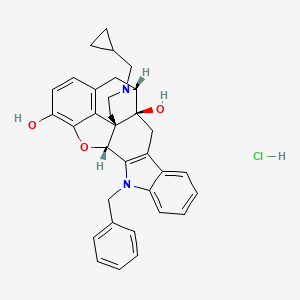

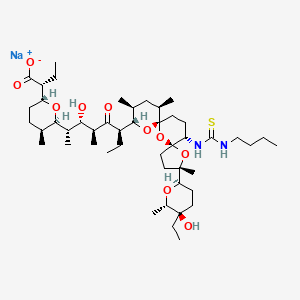
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
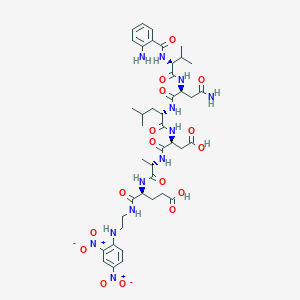

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
